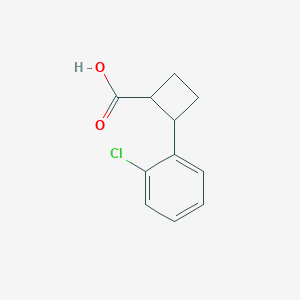

![molecular formula C21H19ClN2O5S2 B2508729 3-[{2-[(3-clorofenil)amino]-2-oxoethyl}(4-metilfenil)sulfamoil]tiofeno-2-carboxilato de metilo CAS No. 895266-17-8](/img/structure/B2508729.png)

3-[{2-[(3-clorofenil)amino]-2-oxoethyl}(4-metilfenil)sulfamoil]tiofeno-2-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

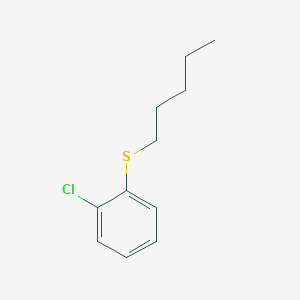

Methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H19ClN2O5S2 and its molecular weight is 478.96. The purity is usually 95%.

BenchChem offers high-quality methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Propiedades Anticancerígenas: Los derivados del tiofeno, incluyendo matc, exhiben una prometedora actividad anticancerígena . Los investigadores exploran su potencial como nuevos agentes quimioterapéuticos.

- Efectos Antiinflamatorios: Matc puede poseer propiedades antiinflamatorias, lo que lo hace relevante para el desarrollo de fármacos en enfermedades inflamatorias .

- Actividad Antimicrobiana: El sistema de anillo de tiofeno contribuye a los efectos antimicrobianos de matc, que podrían aprovecharse para nuevos antibióticos .

- Propiedades Antihipertensivas y Antiateroscleróticas: Las investigaciones sobre el impacto de matc en la regulación de la presión arterial y la prevención de la aterosclerosis están en curso .

- Transistores de Efecto de Campo Orgánico (OFET): Los compuestos a base de tiofeno juegan un papel crucial en el desarrollo de OFET, que son esenciales para la electrónica flexible y las pantallas .

- Diodos Orgánicos Emisores de Luz (OLED): Matc y las moléculas relacionadas contribuyen a la fabricación de OLED, mejorando la tecnología de visualización .

- Inhibidores de la Corrosión: Los derivados del tiofeno, incluyendo matc, encuentran aplicaciones en la protección de metales contra la corrosión .

- Suprofen: Un marco de tiofeno 2-sustituido, suprofen, sirve como un fármaco antiinflamatorio no esteroideo .

- Articaína: Este compuesto de tiofeno 2,3,4-trisustituido actúa como un bloqueador de los canales de sodio dependientes de voltaje y anestésico dental en Europa .

- Intermediario Clave: Matc sirve como un intermediario crucial en la síntesis orgánica, los colorantes y la producción de pesticidas .

Química Medicinal y Desarrollo de Fármacos

Electrónica Orgánica y Semiconductores

Ciencia de los Materiales e Inhibición de la Corrosión

Fármacos y Anestésicos

Materias Primas e Intermediarios de Síntesis

Agentes Complejantes Metálicos e Insecticidas

Mecanismo De Acción

The compound also contains a sulfamoyl group, which is a common feature in some diuretic drugs. Sulfamoyl derivatives are known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and fluid balance in the body .

The compound’s pharmacokinetics, like absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, formulation, route of administration, and individual patient characteristics. Generally, factors such as molecular weight, lipophilicity, and the presence of functional groups like amines or carboxylic acids can influence a drug’s ADME properties .

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of the compound. For example, extreme pH or temperature conditions might degrade the compound or alter its structure, affecting its biological activity .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives are known to exhibit anti-inflammatory, antimicrobial, and anticancer properties . The compound’s interaction with enzymes such as kinases and proteases can modulate signaling pathways and cellular processes, leading to therapeutic effects.

Cellular Effects

Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, the compound’s anti-inflammatory properties can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation.

Molecular Mechanism

The molecular mechanism of action of Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, altering their activity and downstream signaling pathways . For instance, it may inhibit the activity of kinases involved in cell proliferation, leading to reduced cancer cell growth. Additionally, the compound can modulate gene expression by interacting with transcription factors or epigenetic regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that thiophene derivatives can maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to the compound can lead to sustained therapeutic effects, but potential degradation products should be monitored for any adverse effects.

Dosage Effects in Animal Models

The effects of Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate vary with different dosages in animal models. At therapeutic doses, the compound can exhibit beneficial effects such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed. For instance, excessive doses of thiophene derivatives can lead to hepatotoxicity or nephrotoxicity. Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and overall therapeutic efficacy.

Transport and Distribution

The transport and distribution of Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its lipophilic nature may allow it to accumulate in specific tissues, enhancing its therapeutic effects. Understanding the transport and distribution mechanisms can aid in optimizing the compound’s delivery and efficacy.

Subcellular Localization

The subcellular localization of Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

methyl 3-[[2-(3-chloroanilino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O5S2/c1-14-6-8-17(9-7-14)24(13-19(25)23-16-5-3-4-15(22)12-16)31(27,28)18-10-11-30-20(18)21(26)29-2/h3-12H,13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZCRFKJDQJFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,2-diphenylacetamide](/img/structure/B2508648.png)

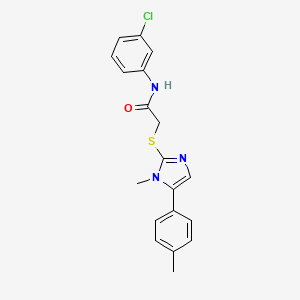

![N-(butan-2-yl)-4-(3-methylbutyl)-1,5-dioxo-2-[(phenylcarbamoyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2508652.png)

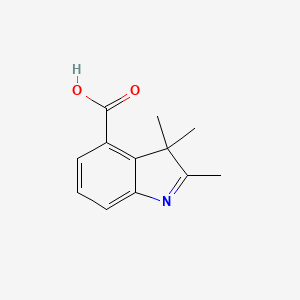

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2508660.png)

![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2508662.png)

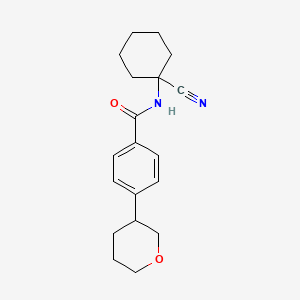

![N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2508667.png)

![1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2508668.png)